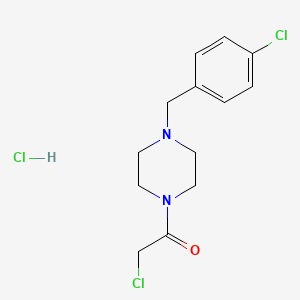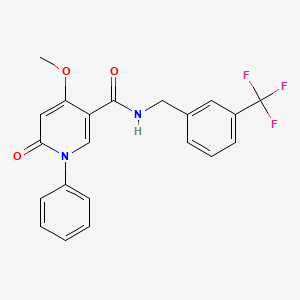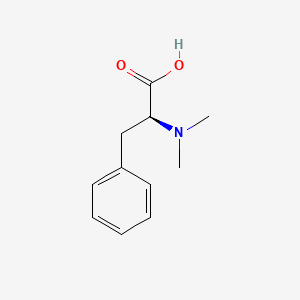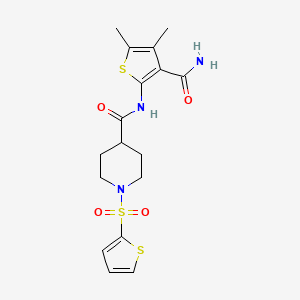
4-(2-methoxyethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethyl)phenol can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It may be used in the preparation of a methyl analog of metoprolol .
Synthesis Analysis
The synthesis of 4-(2-methoxyethyl)phenol, an intermediate of the beta-blocker Metoprolol, involves a capillary gas chromatographic method of analysis for each step in the reaction . The reaction conditions and operation procedures were adjusted to solve some technological problems, and an alternative reduction route was discovered .
Molecular Structure Analysis
Characterization of all intermediates in the reaction and 4-(2-methoxyethyl)phenol is done by means of Gas Chromatography - Mass Spectrometry .
Chemical Reactions Analysis
The gas-phase mechanism and kinetics of 4-(2-methoxyethyl)phenol with OH reaction are studied by the density functional theory (DFT) .
科学的研究の応用
Pyrazole Moiety in Medicinal Chemistry
Pyrazoles, including 4-(2-methoxyethyl)-1H-pyrazole, play a crucial role in medicinal chemistry due to their pharmacophore properties, making them a valuable template for combinatorial chemistry. They are extensively utilized as synthons in organic synthesis, with derivatives exhibiting a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and more. The success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in drug development. Methods for synthesizing pyrazole derivatives involve condensation followed by cyclization, employing common reagents like phosphorus oxychloride and hydrazine. These strategies facilitate the annelation of heterocyclic nuclei with bioactive pyrazoles, extending the heterocyclic system categories and providing insights for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazole Derivatives in Therapeutics
Pyrazoline, closely related to pyrazole, is known for its diverse biological properties, stimulating significant research activity. Pyrazoline derivatives have been found to possess antimicrobial (antibacterial, antifungal), anti-inflammatory, analgesic, antidepressant, and anticancer properties among others. These compounds are also investigated for their potential as cannabinoid CB1 receptor antagonists, antiepileptic, and antidiabetic agents, underscoring the versatility of pyrazole derivatives in therapeutic applications. The exploration of pyrazoline and its derivatives in therapeutic patents reveals ongoing efforts to synthesize and patent new compounds with improved pharmacological effects and potential applications in various medical fields (Shaaban, Mayhoub, & Farag, 2012).
Pyrazole in Multicomponent Synthesis
The multicomponent synthesis of pyrazole derivatives, which combines pot, atom, and step economy (PASE) principles, is gaining popularity for creating biologically active molecules. Recent developments in this area focus on the synthesis of pyrazole moieties with antibacterial, anticancer, antifungal, and antioxidant activities, among others. This approach highlights the therapeutic potential of pyrazole derivatives and their role in developing marketed drugs with various biological activities (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds, such as antisense oligonucleotides, have been known to target rna, modulating protein production . This is achieved through complementary base pairing, allowing synthetic oligonucleotides to control processes that affect disease .
Mode of Action
It may be inferred from related compounds that it could interact with its targets through watson–crick base pairing . This interaction could lead to changes in gene expression, potentially affecting disease processes .
Biochemical Pathways
It’s worth noting that 2-keto acids, key intermediates in amino acid biosynthesis pathways, can be converted to a wide range of products
Pharmacokinetics
They are rapidly and extensively absorbed after subcutaneous administration, achieving steady-state tissue concentrations within approximately 4–6 months of once-weekly dosing .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to changes in protein production, potentially affecting disease processes .
Action Environment
The success of similar compounds like those used in suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
特性
IUPAC Name |
4-(2-methoxyethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-9-3-2-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMNNSYJOLBLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2440994.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)
![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2440997.png)
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)



![2-chloro-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2441007.png)
![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2441010.png)

![9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441015.png)

